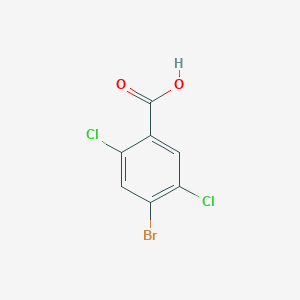

4-溴-2,5-二氯苯甲酸

描述

Synthesis Analysis

The synthesis of halogenated benzoic acid derivatives is not directly described for 4-Bromo-2,5-dichlorobenzoic acid. However, a related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, was synthesized from dimethyl terephthalate through a multi-step process including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization with a total yield of 24% . This suggests that a similar approach could potentially be applied to synthesize 4-Bromo-2,5-dichlorobenzoic acid, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids can be inferred from studies on similar compounds. For instance, the crystal structure of 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol was determined and compared with DFT calculations, providing insights into the geometry and electronic properties of such compounds . Additionally, the molecular structure of 4-bromo-2,6-dichlorobenzonitrile was described, highlighting a short distance between N and Br in adjacent molecules, which could be considered an interaction between the Lewis base (CN) and the Lewis acid (Br) .

Chemical Reactions Analysis

The chemical reactivity of halogenated benzoic acids can be complex. Alcaligenes denitrificans NTB-1 was found to utilize 4-bromo-, 4-iodo-, and 2,4-dichlorobenzoate as carbon and energy sources, releasing stoichiometric amounts of halide through hydrolytic dehalogenation . This indicates that 4-Bromo-2,5-dichlorobenzoic acid could potentially undergo similar biodegradation pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds can be deduced from studies on related molecules. For example, the vibrational and electronic transition analysis of 2-amino-5-bromobenzoic acid was presented using experimental techniques and DFT, which included the calculation of thermodynamic properties at different temperatures . Similarly, the spectroscopic and NBO analyses of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid provided information on the stability of the molecule arising from hyperconjugative interactions and charge delocalization . These studies suggest that 4-Bromo-2,5-dichlorobenzoic acid would likely exhibit distinct vibrational spectra and thermodynamic properties that could be characterized using similar methods.

科学研究应用

SGLT2抑制剂的合成

4-溴-2,5-二氯苯甲酸是合成SGLT2抑制剂的关键中间体,SGLT2抑制剂是一类用于治疗2型糖尿病的药物。 这些抑制剂通过阻止肾脏中葡萄糖的重吸收起作用,导致葡萄糖随尿液排出,从而降低血糖水平 .

有机合成研究

由于其卤代结构,该化合物在有机合成中可以用作通用的合成砌块。 它可以进行各种化学反应,包括铃木偶联反应,该反应用于形成双芳基化合物,双芳基化合物在药物和农用化学品中普遍存在 .

材料科学

在材料科学领域,4-溴-2,5-二氯苯甲酸可用于修饰材料的表面性质。 这可以增强与其他物质的相互作用,这对开发具有特定特性的新材料至关重要 .

分析化学

该化合物可用作分析化学中的标准物质或参比物质,用于校准仪器或验证方法,确保分析结果的准确性和可靠性 .

环境研究

研究人员可以使用4-溴-2,5-二氯苯甲酸来研究卤代苯甲酸的环境归宿,卤代苯甲酸是常见的污染物。 了解它们的降解和转化可以帮助环境监测和修复工作 .

药理学

在药理学领域,该化合物作为合成各种活性药物成分(API)的前体的作用引起了人们的极大兴趣。 它可以导致具有潜在治疗应用的新药的开发 .

化学教育

这种化学物质也用于学术环境中用于教育目的,例如教学生先进的有机化学合成技术和反应机理 .

多巴胺神经传递调节

虽然与4-溴-2,5-二氯苯甲酸没有直接关系,但其结构类似物4-溴-2,5-二氟苯甲酸因其作为多巴胺神经传递调节剂的作用而受到关注,特别是作为多巴胺稳定剂。 这突出了4-溴-2,5-二氯苯甲酸在神经科学研究中探索类似途径的潜力 .

安全和危害

属性

IUPAC Name |

4-bromo-2,5-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJHKDHDHAPDPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585485 | |

| Record name | 4-Bromo-2,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885532-41-2 | |

| Record name | 4-Bromo-2,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1285674.png)

![4-[4-(Aminomethyl)phenyl]phenol](/img/structure/B1285724.png)